5-Bromo-2-methylaniline hydrochloride 5-Bromo-2-methylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 874375-16-3
VCID: VC13580882
InChI: InChI=1S/C7H8BrN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H
SMILES: CC1=C(C=C(C=C1)Br)N.Cl
Molecular Formula: C7H9BrClN
Molecular Weight: 222.51 g/mol

5-Bromo-2-methylaniline hydrochloride

CAS No.: 874375-16-3

Cat. No.: VC13580882

Molecular Formula: C7H9BrClN

Molecular Weight: 222.51 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-methylaniline hydrochloride - 874375-16-3

Specification

CAS No. 874375-16-3
Molecular Formula C7H9BrClN
Molecular Weight 222.51 g/mol
IUPAC Name 5-bromo-2-methylaniline;hydrochloride
Standard InChI InChI=1S/C7H8BrN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H
Standard InChI Key LXGZOIDOPRXXTA-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Br)N.Cl
Canonical SMILES CC1=C(C=C(C=C1)Br)N.Cl

Introduction

Chemical Structure and Nomenclature

5-Bromo-2-methylaniline hydrochloride is the hydrochloride salt of 5-bromo-2-methylaniline. Its molecular formula is C₇H₉BrClN, with a molecular weight of 222.51 g/mol. The structure consists of a benzene ring with substituents at the 2- (methyl), 5- (bromo), and 1- (amine hydrochloride) positions.

Key Structural Features:

  • SMILES Notation: CC1=C(C=C(C=C1)Br)N.Cl

  • InChI Key: LXGZOIDOPRXXTA-UHFFFAOYSA-N

  • IUPAC Name: 5-bromo-2-methylaniline hydrochloride

The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications .

Synthesis and Production

Route 1: Arylamine Protection and Bromination

  • Arylamine Protection:

    • 2-Methylaniline is acetylated with acetic anhydride to form N-(2-methylphenyl)acetamide .

    • Reaction:

      2-Methylaniline+(CH3CO)2ON-(2-methylphenyl)acetamide+CH3COOH\text{2-Methylaniline} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{N-(2-methylphenyl)acetamide} + \text{CH}_3\text{COOH}
  • Bromination:

    • N-(2-methylphenyl)acetamide undergoes bromination using N-bromosuccinimide (NBS) to yield N-(4-bromo-2-methylphenyl)acetamide .

  • Hydrolysis:

    • Acidic hydrolysis (e.g., HCl) removes the acetyl group, producing 4-bromo-2-methylaniline, which is subsequently treated with HCl to form the hydrochloride salt .

Route 2: Diazotization and Substitution

  • Diazotization of 4-bromo-2-methylaniline with NaNO₂/HCl, followed by reaction with CuCl, yields 5-bromo-2-chlorotoluene, which is aminated to form the target compound .

Industrial-Scale Optimization

  • Continuous Flow Reactors: Improve yield and purity by maintaining precise temperature control during bromination.

  • Automated Systems: Reduce human error in large-scale diazotization steps .

Physicochemical Properties

PropertyValueSource
Molecular Weight222.51 g/mol
Melting Point30–33°C
Boiling Point139°C (17 mmHg)
Density1.49 g/mL at 25°C
SolubilitySoluble in methanol, DMSO
Refractive Index1.612–1.614
Flash Point>110°C

Applications in Organic Synthesis

Pharmaceutical Intermediates

  • Pan-RAF Inhibitors: Used in synthesizing inhibitors targeting RAF kinases for cancer therapy .

  • SIRT6 Modulators: Structural analogs (e.g., 5-bromo-2-fluoro-4-methylaniline hydrochloride) enhance deacetylase activity, reducing histone levels in hepatocellular carcinoma.

Agrochemical Development

  • Herbicides/Pesticides: Halogenated anilines are precursors in designing compounds with selective toxicity.

Biological Activity and Research Findings

Anticancer Research

  • In Vitro Studies: Related compounds inhibit SIRT6, a protein overexpressed in liver cancer, by 40% at 10 µM.

  • Apoptosis Induction: Activation of caspase-3/7 pathways in HeLa cells observed at IC₅₀ = 25 µM .

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